Glipizide-d11 is a deuterated form of Glipizide, a second-generation sulfonylurea drug. It is primarily used as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for quantifying Glipizide concentrations in biological samples []. This application stems from the similar chemical behavior of Glipizide-d11 to Glipizide, allowing accurate and sensitive detection of the latter in complex matrices [].
Glipizide-d11 is a stable isotope-labeled analog of glipizide, a medication primarily used to manage type 2 diabetes mellitus. The compound is characterized by the incorporation of heavy isotopes of hydrogen and carbon, which allows it to be utilized as an internal standard in quantitative analyses, particularly in mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Glipizide-d11 is classified under sulfonylureas, a class of medications that stimulate insulin release from pancreatic beta cells. It is specifically used in research settings for pharmacokinetic studies and method validation due to its isotopic labeling . The compound's molecular formula is , with a molecular weight of approximately 241.77 g/mol, where "D" denotes deuterium, the heavy isotope of hydrogen .
The synthesis of glipizide-d11 can be achieved through various methods that involve the incorporation of deuterated precursors. A notable approach includes the use of deuterated 5-methylpyrazine-2-carboxylic acid and deuterated ethyl 4-(2-aminoethyl)benzenesulfonate as starting materials. The reaction typically involves several steps:
The yield and purity of the synthesized product can be enhanced through careful control of reaction parameters such as temperature (ranging from 0 °C to room temperature) and solvent choice (e.g., dimethylformamide or dichloromethane) .
The molecular structure of glipizide-d11 features a pyrazine ring substituted with a sulfonyl group, an ethyl amine moiety, and a methyl group. The incorporation of deuterium alters specific hydrogen atoms in the molecule, which can be detected using mass spectrometry techniques.
Glipizide-d11 participates in various chemical reactions typical for sulfonylureas, including:
The mechanism of action for glipizide-d11 mirrors that of its parent compound, glipizide. It functions primarily by binding to the sulfonylurea receptor on pancreatic beta cells, leading to:
This dual action helps lower blood glucose levels effectively in diabetic patients .
The physical properties of glipizide-d11 include:
Chemical properties include:
Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been employed to study these properties further .
Glipizide-d11 serves primarily as an internal standard for quantifying glipizide levels in biological samples during pharmacokinetic studies. Its stable isotope nature allows for precise measurements in:
Glipizide-d11 (IUPAC name: 5-methyl-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide) is a selectively deuterated analog of the anti-diabetic compound glipizide. Its molecular formula is C21H16D11N5O4S, with a molecular weight of 456.60 g/mol, representing a 2.46% increase over unlabeled glipizide (MW: 445.53 g/mol) [5] [8]. The deuterium atoms are incorporated exclusively in the cyclohexyl ring system, replacing all eleven hydrogen atoms at the positions shown in the structural diagram:
SMILES Notation: [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])NC(NS(=O)(C2=CC=C(C=C2)CCNC(C3=NC=C(C)N=C3)=O)=O)=O
This strategic deuteration maintains the compound's three-dimensional conformation and pharmacological activity while creating a distinct mass difference detectable via mass spectrometry. The CAS registry number 1189426-07-0 uniquely identifies this isotopic variant [5] [8]. X-ray crystallography studies confirm that deuteration does not alter the core molecular geometry critical for target engagement, preserving the hydrogen-bonding interactions between the sulfonylurea moiety and the SUR1 subunit of pancreatic β-cell KATP channels [6].
Table 1: Structural and Physicochemical Properties of Glipizide-d11
Property | Glipizide-d11 | Unlabeled Glipizide |
---|---|---|
Molecular Formula | C21H16D11N5O4S | C21H27N5O4S |
Molecular Weight | 456.60 g/mol | 445.53 g/mol |
CAS Registry Number | 1189426-07-0 | 29094-61-9 |
Deuterium Positions | Cyclohexyl ring (11 positions) | N/A |
LogP (Partition Coefficient) | 2.01 | 1.99 |
Hydrogen Bond Donor Count | 3 | 3 |
Deuterium labeling serves multiple critical functions in drug development, particularly in absorption, distribution, metabolism, and excretion (ADME) studies. The primary advantage of Glipizide-d11 lies in its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. The consistent 11 Da mass difference creates a distinct chromatographic signature, enabling unambiguous differentiation between endogenous glipizide and the deuterated standard in biological matrices like plasma, urine, or tissue homogenates [4] [8] [10]. This mass separation eliminates analytical interference (ion suppression/enhancement) caused by co-eluting matrix components, significantly improving quantification accuracy.
Beyond analytical applications, deuterium incorporation can induce meaningful pharmacokinetic alterations through the isotope effect. While not the primary purpose of Glipizide-d11's design, deuteration at positions adjacent to metabolic "hot spots" can potentially retard metabolic degradation by strengthening carbon-deuterium bonds (C-D bond energy: ~464 kJ/mol) compared to carbon-hydrogen bonds (C-H bond energy: ~414 kJ/mol) [10]. Though minimal in this case due to the stable cyclohexyl deuteration, this isotope effect can be strategically leveraged to prolong drug half-life or shift metabolic pathways. Studies demonstrate that deuterated compounds can serve as valuable probes for identifying rate-limiting steps in oxidative metabolism mediated by cytochrome P450 enzymes, providing insights into potential drug-drug interactions and intersubject variability in glipizide pharmacokinetics [10].
Glipizide functions as a potent insulin secretagogue within the sulfonylurea class of anti-diabetic agents. Its primary mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This interaction induces channel closure, reducing potassium efflux and subsequently depolarizing the β-cell membrane. Voltage-dependent calcium channels open in response to depolarization, triggering calcium influx that stimulates the exocytosis of insulin-containing secretory granules [3] [7] [9]. Glipizide demonstrates remarkable specificity for β-cell KATP channels (composed of Kir6.2 and SUR1 subunits) over cardiac (SUR2A) or vascular smooth muscle (SUR2B) variants, contributing to its reduced cardiovascular side effects compared to first-generation sulfonylureas [7].
Beyond acute insulin secretion, glipizide exerts extrapancreatic effects that enhance glucose disposal. Chronic administration upregulates insulin receptor expression and enhances insulin signaling sensitivity in peripheral tissues (muscle, adipose tissue, liver). This sensitization effect promotes glucose uptake and utilization while suppressing hepatic gluconeogenesis [3] [9]. Unlike first-generation sulfonylureas (e.g., tolbutamide, chlorpropamide), glipizide's non-polar side chain confers enhanced binding affinity to the SUR1 receptor, translating to weight-adjusted hypoglycemic potency approximately 100-fold greater than its predecessors. Its rapid absorption (Tmax: 1-3 hours) and relatively short elimination half-life (2-5 hours) minimize prolonged hypoglycemic risk while maintaining effective postprandial glucose control [7] [9].
Table 2: Molecular Targets and Pharmacodynamic Properties of Glipizide
Pharmacological Aspect | Specifics | Research Significance |
---|---|---|
Primary Molecular Target | SUR1 subunit of β-cell KATP channels | Enables targeted insulin secretion |
Receptor Binding Affinity | Kd ≈ 0.4 nM (High affinity) | 100x > first-gen sulfonylureas |
Selectivity Profile | β-cells > cardiac/vascular KATP | Reduced cardiovascular side effects |
Extrapancreatic Effects | ↑ Insulin receptor expression; ↑ Insulin sensitivity in muscle/liver | Contributes to chronic glucose control |
Onset/Duration | Rapid onset (30 min); Moderate duration (12-24h) | Minimizes prolonged hypoglycemia risk |
The stringent requirements of modern bioanalytical assays necessitate isotopic internal standards like Glipizide-d11 to achieve regulatory-compliant quantification. During LC-MS/MS analysis, Glipizide-d11 experiences nearly identical extraction recovery, chromatographic behavior, and ionization efficiency as its non-deuterated counterpart. This physicochemical similarity allows it to compensate for matrix effects, instrumental drift, and process-related losses. When added to biological samples at a known concentration before sample preparation, it corrects variability throughout the analytical workflow [4] [8].
The critical importance of isotopic purity in internal standards cannot be overstated. Impurities or isotopic dilution (e.g., presence of unlabeled glipizide) in Glipizide-d11 preparations can cause significant quantification bias, particularly at lower limits of quantification (LLOQ). Studies demonstrate that even minor contaminants (e.g., 0.1% unlabeled glipizide) can cause >20% overestimation of analyte concentrations in high-sensitivity assays [4] [8]. This underscores the necessity for rigorous quality control measures:
The application of Glipizide-d11 extends beyond therapeutic drug monitoring into research domains including:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: